

Application Note: A Stability-Indicating HPLC Method for the Determination of **Perindopril**

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Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, **perindopril**at.[3][4][5] The stability of a drug product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Therefore, a validated stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **perindopril** in the presence of its degradation products, developed in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Chemical Properties of Perindopril



Property	Value
Molecular Formula	C19H32N2O5[8][9]
Molecular Weight	368.47 g/mol [8][9]
IUPAC Name	(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[8]
Appearance	White or almost white, crystalline powder, slightly hygroscopic[3]
Solubility	Freely soluble in water, alcohol, and chloroform[3]

Chromatographic Conditions

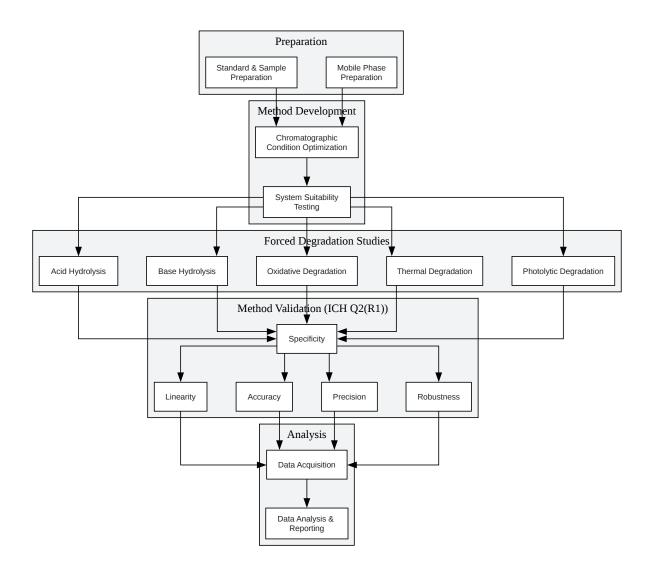
A simple and isocratic RP-HPLC method was developed to achieve optimal separation of **perindopril** from its degradation products.

Parameter	Condition
Instrument	HPLC system with UV/Vis or Diode Array Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate buffer (pH 3.5) : Methanol (65:35 v/v)
Flow Rate	1.0 mL/min[10]
Detection Wavelength	215 nm[7]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	15 minutes

Experimental Workflow



The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for **perindopril**.





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Caption: Workflow for Stability-Indicating HPLC Method Development.

Protocols

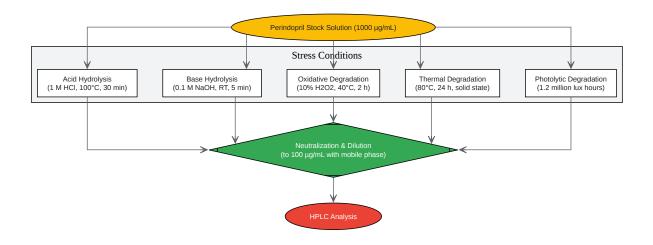
Preparation of Solutions

- 1. Mobile Phase Preparation (Phosphate buffer pH 3.5 : Methanol in 65:35 v/v ratio)
- Accurately weigh and dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution.
- Adjust the pH of the buffer to 3.5 ± 0.05 using orthophosphoric acid.
- Mix 650 mL of the prepared phosphate buffer with 350 mL of HPLC grade methanol.
- Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
- 2. Standard Stock Solution of **Perindopril** (1000 µg/mL)
- Accurately weigh 100 mg of perindopril working standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
- Make up the volume to 100 mL with the mobile phase and mix well.
- 3. Working Standard Solution (100 µg/mL)
- Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
- Dilute to the mark with the mobile phase and mix thoroughly.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the method to separate **perindopril** from its degradation products.





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